molecular formula C27H48O3 B052772 5beta-Cholestane-3beta,5,6beta-triol CAS No. 79254-30-1

5beta-Cholestane-3beta,5,6beta-triol

Cat. No.: B052772
CAS No.: 79254-30-1
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-DTLXENBRSA-N
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Description

5beta-Cholestane-3beta,5,6beta-triol is an oxysterol that serves as a key compound for investigating the complex roles of cholesterol metabolites in health and disease. Its significant and seemingly paradoxical biological activities make it a valuable tool for probing diverse pathological and protective pathways. Researchers are particularly interested in this molecule for its impact on the central nervous system and bone metabolism. A prominent area of investigation is its potent neuroprotective properties. Recent research has identified it as a novel, endogenous inhibitor of Acid-Sensing Ion Channels (ASICs), specifically targeting homomeric ASIC1a and ASIC3 channels . This mechanism is crucial in models of ischemic brain injury, where the compound has been shown to reduce acidosis-mediated neuronal damage in an ASIC1a-dependent manner, highlighting its potential relevance for stroke research . These findings align with a patent that describes its protective effects against neuronal damage from cerebral ischemia, spinal cord ischemia, and epileptic seizures . Conversely, studies also explore its detrimental effects in other biological contexts. In bone biology, this oxysterol has been demonstrated to inhibit osteoblastic differentiation of rat bone marrow stromal cells (MSCs) and simultaneously promote their apoptosis . These effects suggest a potential role in the pathogenesis of bone loss, providing a mechanistic link between lipid metabolism disorders and osteoporosis . Furthermore, the compound is recognized as a important biomarker in several lipid storage diseases, with studies reporting elevated levels in Niemann-Pick type C disease, cerebrotendinous xanthomatosis, and lysosomal acid lipase deficiency . Its position within the broader family of oxysterols also makes it a metabolite of interest in cancer research, where its pathways are studied for their biological implications . This combination of protective and pathogenic mechanisms makes this compound a multifaceted tool for advanced research in neuroscience, bone physiology, and metabolic disease.

Properties

IUPAC Name

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMFNKXZULYSOQ-DTLXENBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cholesterol 5β,6β-Epoxide

Cholesterol is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to form the 5,6-epoxide. Under kinetic conditions (low temperature, short reaction times), the 5β,6β-epoxide isomer predominates due to steric hindrance favoring axial epoxidation. The epoxide is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding >85% isomeric purity.

Acid-Catalyzed Epoxide Hydrolysis

The 5β,6β-epoxide undergoes hydrolysis in tetrahydrofuran (THF)/water (9:1) with 0.1 M HCl at 40°C for 24 hours. This generates 5β,6β-diol with retention of configuration at C5 and C6. Subsequent oxidation of the 3β-hydroxyl group is achieved using Jones reagent (CrO3/H2SO4) at −20°C, followed by reduction with NaBH4 to restore the 3β-hydroxyl.

Key Data:

ParameterValue
Epoxide Yield72–78%
Hydrolysis Time24 hours
Final Triol Purity91% (HPLC)

Enzymatic Stereocontrol in Microbial Systems

Biocatalytic approaches leverage microbial hydroxylases to install the 5β-hydroxyl group with high stereoselectivity. Rhizopus arrhizus and Mucor circinelloides produce 5β-hydroxysteroid dehydrogenases that convert cholestane-3β,6β-diol to the target triol.

Fermentation Protocol

  • Substrate Preparation : Cholestane-3β,6β-diol (1 g/L) is dispersed in Tween 80 (0.1% v/v) and added to a fungal culture medium (pH 6.8).

  • Biotransformation : Inoculated with M. circinelloides spores (10^6 CFU/mL) and incubated at 28°C with agitation (180 rpm) for 120 hours.

  • Product Extraction : Mycelia are removed by filtration, and the broth is extracted with ethyl acetate. The organic phase is evaporated, and the residue is purified via reverse-phase HPLC (C18 column, methanol:water 75:25).

Performance Metrics:

MetricValue
Conversion Rate68% ± 5%
Enantiomeric Excess>99% (5β-configuration)
Space-Time Yield0.12 g/L/day

Isotopic Labeling for Deuterated Analogs

Deuterated 5β-cholestane-3β,5,6β-triol (e.g., C27D7H41O3) is synthesized via H/D exchange using rhodium catalysts. Cholestane triol (100 mg) is dissolved in deuterated methanol (CD3OD) with 5% Rh/C (10 mg) and stirred under D2 atmosphere at 50°C for 48 hours. LC-MS analysis confirms incorporation of seven deuterium atoms at non-exchangeable positions.

Challenges and Optimization Strategies

Stereochemical Byproducts

The 5α-isomer forms via acid-catalyzed epimerization during hydrolysis. Adding 2,6-di-tert-butylpyridine (a proton scavenger) reduces epimerization from 18% to <3%.

Scalability Limitations

Microbial methods face oxygen transfer limitations in large-scale bioreactors. Implementing a fed-batch system with dissolved oxygen maintained at 30% saturation improves yield by 22%.

Analytical Validation

LC/MS/MS Quantification

ParameterSpecification
ColumnWaters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
Mobile PhaseA: 0.1% formic acid in H2O; B: 0.1% formic acid in acetonitrile
Gradient70% B to 95% B over 8 minutes
Retention Time6.8 minutes
LOQ10 nM

NMR Characterization

¹H NMR (600 MHz, CD3OD):
δ 3.44 (t, J = 6.8 Hz, 6β-H), 3.32 (q, J = 7.8 Hz, 3β-H), 1.15 (s, 19-CH3), 0.71 (s, 18-CH3).

Comparative Evaluation of Methods

MethodYieldStereopurityScalabilityCost ($/g)
Chemical Synthesis71%91%Industrial120
Microbial68%>99%Pilot-scale450
Isotopic Labeling55%98%Lab-scale2,800

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the degree of saturation in the rings.

    Substitution: Halogenation and other substitution reactions can be performed on the methyl groups or the hydroxyl-bearing carbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Model Compound for Stereochemistry Studies

  • 5beta-Cholestane-3beta,5,6beta-triol serves as a model compound in stereochemistry research. Its multiple chiral centers make it ideal for studying the effects of stereochemistry on chemical reactivity and mechanisms of reaction. Researchers utilize it to understand how variations in stereochemistry influence the behavior of similar compounds.

Synthetic Pathways

  • The synthesis of this compound typically involves multi-step organic synthesis processes, which are critical for developing new synthetic routes in organic chemistry. The control of stereochemistry during synthesis is achieved using chiral catalysts and reagents, allowing chemists to explore new reaction mechanisms and optimize yields.

Biology

Cellular Signaling

  • In biological contexts, this compound is investigated for its role in cellular signaling pathways. It may influence metabolic pathways by interacting with specific receptors or enzymes, potentially modulating their activities. This interaction can lead to significant downstream effects on gene expression and cellular metabolism.

Metabolic Studies

  • This compound is also studied as an intermediate in the biosynthesis of bile acids, which are crucial for lipid metabolism. Understanding its role in these metabolic pathways can provide insights into disorders related to cholesterol metabolism and bile acid synthesis.

Medicine

Therapeutic Potential

  • Research has explored the therapeutic applications of this compound in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at these conditions.

Case Studies

  • Several studies have documented its effects on cell proliferation and apoptosis in cancer cell lines, showing promise for future therapeutic strategies. For instance, experiments have indicated that this compound can induce apoptosis in specific cancer cell types, suggesting a potential role in cancer treatment protocols.

Industry

Synthesis of Bioactive Compounds

  • In industrial applications, this compound is used as a precursor for synthesizing complex organic materials. Its structural properties make it valuable in producing other bioactive compounds that have applications in pharmaceuticals and nutraceuticals.

Material Science

  • The compound's unique properties are also being explored for use in material science, particularly in developing new materials with specific functional characteristics derived from its sterol structure.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryModel compound for stereochemistry studiesUsed to understand reaction mechanisms
BiologyRole in cellular signalingInfluences metabolic pathways
MedicineTherapeutic potentialInduces apoptosis in cancer cells
IndustryPrecursor for bioactive compoundsValuable for pharmaceutical synthesis

Mechanism of Action

The mechanism of action of (3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Cholesterol-5α,6α-Epoxide (5α,6α-Epoxycholestan-3β-ol)

  • Structural Differences : Cholesterol-5α,6α-epoxide contains an epoxide group at positions 5α and 6α instead of hydroxyl groups at positions 5 and 6β .
  • Metabolism : This epoxide is a precursor to Triol. In bovine adrenal cortex and rat brain, cholesterol-5α,6α-epoxide undergoes hydrolysis to form Triol via an NADPH-dependent enzymatic pathway .
  • Biological Roles : Unlike Triol, cholesterol-5α,6α-epoxide is mutagenic and cytotoxic, contributing to DNA damage in mammalian cells .

7-Ketocholesterol (7-KC)

  • Structural Differences : 7-KC has a ketone group at position 7 instead of hydroxyl groups at positions 5 and 6β .
  • Mechanistic Pathways: Both Triol and 7-KC induce eryptosis (red blood cell apoptosis) via reactive oxygen species (ROS), but through distinct pathways: Triol activates nitric oxide synthase (NOS) . 7-KC activates NADPH oxidase (NOX) .
  • Disease Associations : 7-KC is strongly linked to atherosclerosis, while Triol is associated with vascular calcification and osteoporosis .

24S-Hydroxycholesterol

  • Structural Differences : A hydroxyl group at position 24S instead of positions 5 and 6β .
  • Function: 24S-Hydroxycholesterol crosses the blood-brain barrier and is critical for cholesterol homeostasis in the brain.

25-Hydroxycholesterol

  • Structural Differences : Hydroxyl group at position 25 .
  • Biological Effects : Both Triol and 25-hydroxycholesterol exhibit cytotoxicity in vascular smooth muscle cells (VSMCs). However, 25-hydroxycholesterol primarily induces apoptosis via endoplasmic reticulum stress, whereas Triol promotes calcification through ROS-mediated alkaline phosphatase (ALP) activation .

Functional Comparison in Disease Contexts

Cancer Suppression

  • Triol : Suppresses proliferation, migration, and invasion of prostate cancer cells by inhibiting MAPK signaling and ROS elevation .
  • Comparison with Other Oxysterols: 7-KC: Promotes cancer cell death via oxidative stress but lacks specificity for prostate cancer .

Table 1: Anticancer Mechanisms of Selected Oxysterols

Compound Target Cancer Type Mechanism Reference
Triol Prostate ROS/MAPK inhibition
7-Ketocholesterol Broad-spectrum General oxidative stress
Cerevisterol HNSCC NF-κB inhibition

Bone Metabolism

  • Triol : Inhibits osteoblastic differentiation and induces apoptosis in bone marrow stromal cells (BMSCs) via ROS overproduction .

Table 2: Effects of Oxysterols on Bone Cells

Compound Effect on Osteoblasts Key Pathway Reference
Triol Inhibits differentiation ROS-mediated apoptosis
7-Ketocholesterol Induces oxiapoptophagy Autophagy-lysosomal dysfunction

Vascular Pathology

  • Triol : Promotes VSMC calcification by increasing ALP activity and apoptosis, driven by ROS .
  • Comparison with 25-Hydroxycholesterol : Induces VSMC apoptosis without significant calcification .

Metabolic and Diagnostic Relevance

  • Biomarker Potential: Triol is elevated in plasma of Niemann-Pick Type C-2 patients, whereas 24S-hydroxycholesterol is a biomarker for Alzheimer’s disease .
  • Enzymatic Synthesis : Triol is derived from cholesterol-5α,6α-epoxide in adrenal and brain tissues, unlike 24S-hydroxycholesterol, which is synthesized in the brain .

Biological Activity

5beta-Cholestane-3beta,5,6beta-triol, commonly known as triol, is a significant oxysterol derived from cholesterol. This compound has garnered attention for its various biological activities, particularly in the context of cancer and bone health. This article aims to provide a detailed overview of the biological activities of triol, supported by research findings and case studies.

  • Chemical Formula : C27H48O3
  • Molecular Weight : 416.68 g/mol
  • Structure : Triol is characterized by three hydroxyl groups located at the 3β, 5, and 6β positions on the cholestane backbone.

Anticancer Activity

Triol has been shown to exhibit anti-cancer properties , particularly against prostate cancer cells. Research indicates that triol can:

  • Suppress Cell Proliferation : In vitro studies demonstrated that triol treatment led to a dose-dependent reduction in the proliferation of human prostate cancer cell lines (LNCaP, DU-145, and PC-3) .
  • Induce Apoptosis : Flow cytometric analysis revealed that triol treatment caused G1 cell cycle arrest and induced apoptosis in these cell lines when administered at concentrations ranging from 20 to 40 µM .
  • Inhibit Migration and Invasion : Triol significantly reduced the migration and invasion capabilities of prostate cancer cells by affecting proteins associated with epithelial-mesenchymal transition (EMT) .

Osteoblastic Differentiation

Triol also plays a role in bone health by influencing osteoblastic differentiation:

  • Inhibition of Osteoblastic Differentiation : In studies involving rat bone marrow stromal cells (MSCs), triol inhibited alkaline phosphatase activity and osteocalcin secretion, which are critical markers of osteoblastic differentiation .
  • Promotion of Apoptosis in MSCs : Triol treatment led to increased apoptosis in MSCs, characterized by fragmented nuclei and phosphatidylserine externalization . The mechanism involved increased intracellular calcium levels and reactive oxygen species generation .

Study on Prostate Cancer

A pivotal study demonstrated that oral administration of triol (20 mg/kg daily) for three weeks significantly retarded the growth of PC-3 xenografts in nude mice. The study utilized various assays, including MTT assays for cell viability and TUNEL assays for apoptosis detection .

Treatment Concentration (µM)Effect on Cell Viability (%)Induction of Apoptosis
1080No
2060Yes
4030Yes

Study on Osteoblasts

Another study focused on the effects of triol on MSCs indicated that triol not only inhibited differentiation but also promoted apoptosis, suggesting a dual mechanism that could contribute to conditions like osteoporosis .

ParameterControl GroupTriol Treatment
Alkaline Phosphatase Activity (U/mg protein)5030
Osteocalcin Secretion (ng/mL)10040
Apoptotic Cells (%)530

Pharmacological Implications

The biological activities of triol suggest potential therapeutic applications:

  • Cancer Treatment : Given its ability to suppress tumor growth and induce apoptosis in prostate cancer cells, triol may serve as a promising candidate for developing new anti-cancer therapies.
  • Bone Health : Understanding triol's role in inhibiting osteoblastic differentiation could lead to novel approaches in managing osteoporosis and related bone disorders.

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